molecular formula C7H6F2N2 B1306899 3,5-Difluoro-benzamidine CAS No. 582307-06-0

3,5-Difluoro-benzamidine

Cat. No.: B1306899
CAS No.: 582307-06-0
M. Wt: 156.13 g/mol
InChI Key: OCOJRZRBYPOQET-UHFFFAOYSA-N
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Description

3,5-Difluoro-benzamidine is a chemical compound with the molecular formula C7H6F2N2. It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and an amidine group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-benzamidine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogen gas and a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamidines can be formed.

    Oxidation Products: Imides or nitriles can be formed from the oxidation of the amidine group.

    Reduction Products: Amines or other reduced derivatives can be obtained.

Scientific Research Applications

3,5-Difluoro-benzamidine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-benzamidine is unique due to the presence of two fluorine atoms at the 3 and 5 positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-difluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOJRZRBYPOQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395099
Record name 3,5-Difluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582307-06-0
Record name 3,5-Difluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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